3-[2-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid
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Overview
Description
3-[2-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid is an organic compound with significant interest in various fields of scientific research. This compound features a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a 2-oxopropanoic acid moiety. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step involves the formation of the 2-oxopropanoic acid moiety through an oxidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[2-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, given the presence of the bromine and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-[2-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid involves its interaction with molecular targets and pathways. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This interaction can modulate biological processes, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-trifluoromethoxyphenylboronic acid
- 2-Bromo-5-(trifluoromethyl)phenylboronic acid
Uniqueness
3-[2-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid is unique due to the presence of both the bromine and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H6BrF3O3 |
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Molecular Weight |
311.05 g/mol |
IUPAC Name |
3-[2-bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid |
InChI |
InChI=1S/C10H6BrF3O3/c11-7-2-1-6(10(12,13)14)3-5(7)4-8(15)9(16)17/h1-3H,4H2,(H,16,17) |
InChI Key |
IHHYPCQRIDIJOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CC(=O)C(=O)O)Br |
Origin of Product |
United States |
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